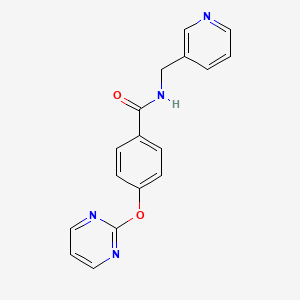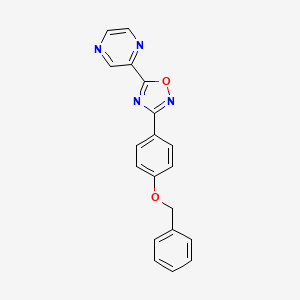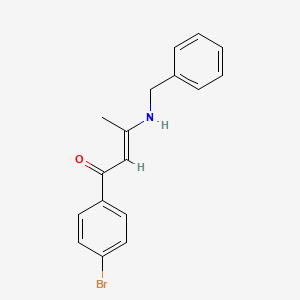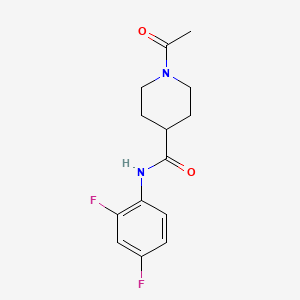![molecular formula C20H20ClNO2 B5322551 (2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B5322551.png)
(2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile” is an organic molecule that features a combination of aromatic rings, an ether group, a methoxy group, a nitrile group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile” typically involves several steps:
Formation of the aromatic ether: This can be achieved by reacting 4-chloro-3-methoxyphenol with 2-butanol in the presence of a base such as potassium carbonate.
Formation of the nitrile group: This can be done by reacting the intermediate with a suitable nitrile source, such as sodium cyanide, under appropriate conditions.
Formation of the double bond: This step involves the reaction of the intermediate with a suitable reagent to introduce the double bond, such as a Wittig reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the double bond.
Reduction: Reduction reactions can occur at the nitrile group or the double bond.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the nitrile group could yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biology, the compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-phenylprop-2-enenitrile: Similar structure but without the chlorine atom.
(2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-(4-methylphenyl)prop-2-enenitrile: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in “(2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile” can significantly influence its chemical reactivity and biological activity, making it unique compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(4-butan-2-yloxy-3-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-4-14(2)24-19-10-5-15(12-20(19)23-3)11-17(13-22)16-6-8-18(21)9-7-16/h5-12,14H,4H2,1-3H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJFHYIAHRWDCD-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{[(3-isoxazolylamino)carbonyl]amino}benzoate](/img/structure/B5322471.png)
![N-cyclopropyl-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5322475.png)

![5-(4-fluorophenyl)-7-[(1S*,4S*)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5322487.png)

![4-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-phenylene diacetate](/img/structure/B5322505.png)

![1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5322521.png)
![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5322526.png)
![2-isobutyl-6-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322528.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322538.png)
![2-tert-butyl-6-[4-(trifluoromethyl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322546.png)

![ETHYL 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENOYL]PIPERAZINE-1-CARBOXYLATE](/img/structure/B5322573.png)
